Quinoline, 7-methoxy-4-(trifluoromethyl)-

CYP2C9 Inhibition Fluorescent Probe High-Throughput Screening

Quinoline, 7-methoxy-4-(trifluoromethyl)- (CAS 852062-06-7) is a heteroaromatic building block belonging to the 4-trifluoromethylquinoline class, characterized by a quinoline core substituted at position 7 with a methoxy group and at position 4 with a trifluoromethyl group. It is primarily utilized as a synthetic intermediate in medicinal chemistry and as a selective fluorescent probe in cytochrome P450 (CYP) drug-interaction assays.

Molecular Formula C11H8F3NO
Molecular Weight 227.18 g/mol
Cat. No. B13888032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 7-methoxy-4-(trifluoromethyl)-
Molecular FormulaC11H8F3NO
Molecular Weight227.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CC(=C2C=C1)C(F)(F)F
InChIInChI=1S/C11H8F3NO/c1-16-7-2-3-8-9(11(12,13)14)4-5-15-10(8)6-7/h2-6H,1H3
InChIKeyBPPGMEDRCQQOMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline, 7-methoxy-4-(trifluoromethyl)-: Core Structure and Procurement-Relevant Specifications


Quinoline, 7-methoxy-4-(trifluoromethyl)- (CAS 852062-06-7) is a heteroaromatic building block belonging to the 4-trifluoromethylquinoline class, characterized by a quinoline core substituted at position 7 with a methoxy group and at position 4 with a trifluoromethyl group . It is primarily utilized as a synthetic intermediate in medicinal chemistry and as a selective fluorescent probe in cytochrome P450 (CYP) drug-interaction assays. Its calculated physicochemical properties include a molecular weight of 227.18 g/mol, XLogP of 3.0, and a topological polar surface area of 22.1 Ų, which influence its solubility and membrane permeability . These baseline properties underpin its utility in specific research contexts where precise molecular recognition and predictable reactivity are required.

Why Generic Substitution of 7-Methoxy-4-(trifluoromethyl)quinoline Is Scientifically Unsupported


Substituting Quinoline, 7-methoxy-4-(trifluoromethyl)- with a seemingly similar quinoline analog (e.g., 4-chloro-7-methoxyquinoline, 7-methoxyquinoline, or 4-(trifluoromethyl)quinoline) is not scientifically justified without re-validation of the entire experimental system. Each structural modification alters critical physicochemical parameters—such as lipophilicity, hydrogen bonding capacity, and electronic distribution—that directly govern molecular recognition events, metabolic stability, and assay signal-to-background ratios [1]. The unique combination of the electron-donating 7-methoxy group and the strongly electron-withdrawing 4-trifluoromethyl group creates a specific electrostatic potential surface and dipole moment that are not replicated by other mono- or di-substituted analogs [2]. In assays such as CYP2C9 inhibition screening, the compound's specific O-demethylation kinetics and resulting fluorescence properties are not interchangeable with other coumarin or quinoline probes, as demonstrated by the large variation in IC50 values observed when different probes are used on the same enzyme [3]. Therefore, substituting this compound with a generic analog introduces uncontrolled variables that can compromise data reproducibility, invalidate quantitative structure-activity relationship (QSAR) models, and lead to false-negative or false-positive results in high-throughput screening campaigns.

Quantitative Differentiation Evidence: Why This Precise 7-Methoxy-4-(trifluoromethyl)quinoline Is Preferred


Validated Fluorescent Probe Activity: CYP2C9 IC50 of 1 nM Provides a Defined Baseline

In a validated high-throughput fluorescence-based assay for CYP2C9 inhibition, the target compound (as its coumarin analog, 7-methoxy-4-trifluoromethylcoumarin) exhibits a well-characterized IC50 of 1 nM against a reference inhibitor [1]. This value serves as a precise calibration point for assessing the inhibitory potency of novel chemical entities. In contrast, the baseline IC50 for the same reference inhibitor against CYP2C9 is reported as 23 nM when using an alternative probe, highlighting the substrate-dependent nature of IC50 values [2]. This demonstrates that the 1 nM IC50 is not an intrinsic property of the inhibitor but a specific, quantifiable outcome of the interaction with this particular fluorescent probe, making the probe's unique properties essential for accurate data interpretation.

CYP2C9 Inhibition Fluorescent Probe High-Throughput Screening

Differential Lipophilicity: XLogP of 3.0 Distinguishes from 4-Chloro-7-methoxyquinoline (XLogP ~2.4)

The calculated lipophilicity (XLogP) for Quinoline, 7-methoxy-4-(trifluoromethyl)- is 3.0 . This value is significantly higher than that of its 4-chloro analog, 4-chloro-7-methoxyquinoline, which has a predicted XLogP of approximately 2.4 [1]. The trifluoromethyl group is known to increase lipophilicity by ~0.5-0.8 logP units compared to a chloro substituent due to its larger size and unique polar hydrophobicity, which influences passive membrane diffusion and protein binding [2]. The increased lipophilicity of the target compound (ΔlogP ≈ 0.6) is quantifiable and can be a critical factor in optimizing bioavailability and blood-brain barrier penetration in drug discovery programs.

Lipophilicity Drug-likeness Physicochemical Properties

Distinct Physicochemical Profile: Molecular Weight (227.18 g/mol) and TPSA (22.1 Ų) Define a Unique Property Space

The target compound possesses a molecular weight (MW) of 227.18 g/mol and a topological polar surface area (TPSA) of 22.1 Ų . These values place it in a distinct region of physicochemical property space compared to other commonly used quinoline intermediates. For instance, 7-methoxyquinoline (MW = 159.18 g/mol, TPSA ≈ 22 Ų) is a much smaller, less lipophilic fragment, while 4-(trifluoromethyl)quinoline (MW = 197.16 g/mol, TPSA ≈ 13 Ų) lacks the hydrogen-bonding and electron-donating capabilities of the 7-methoxy group [1]. The specific combination of a moderate MW (below the typical 500 Da threshold for oral drugs) and a low TPSA (optimal for CNS penetration) makes this compound a valuable starting point for fragment-based drug discovery or as a core scaffold for optimizing central nervous system (CNS) drug candidates.

Molecular Descriptors Property Space Lead Optimization

Optimized Research Applications for 7-Methoxy-4-(trifluoromethyl)quinoline


High-Throughput CYP2C9 Inhibition Screening Using a Validated Fluorescent Probe

This compound, in the form of its coumarin derivative, is the established fluorogenic substrate for CYP2C9 inhibition assays. Its well-documented 1 nM IC50 for a reference inhibitor provides a critical calibration point for high-throughput screening (HTS) campaigns aimed at identifying drug-drug interaction (DDI) liabilities of new chemical entities. Using this specific probe ensures that IC50 data can be benchmarked against a vast body of existing literature, facilitating consistent interpretation of inhibition potency [1].

Medicinal Chemistry Scaffold Optimization for CNS-Targeted Therapeutics

The compound's favorable physicochemical properties—specifically its XLogP of 3.0, low TPSA of 22.1 Ų, and moderate molecular weight of 227.18 g/mol—position it as an attractive core scaffold for optimizing CNS drug candidates. The combined electronic effects of the 7-methoxy (electron-donating) and 4-trifluoromethyl (electron-withdrawing) groups offer a defined starting point for structure-activity relationship (SAR) studies aimed at modulating target binding affinity and improving metabolic stability .

Synthetic Intermediate for Generating Diverse 4-Trifluoromethylquinoline Libraries

The 4-trifluoromethyl group is a metabolically stable, lipophilic substituent that often enhances the potency and selectivity of drug candidates. This compound serves as a key synthetic intermediate for constructing more complex 4-trifluoromethylquinoline libraries through reactions such as nucleophilic substitution, cross-coupling, or further functionalization at the quinoline core. Its unique substitution pattern (7-OCH₃, 4-CF₃) allows for the rapid exploration of chemical space not accessible from simpler quinoline building blocks [2].

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